molecular formula C11H14ClNO B12002020 2-chloro-N-phenyl-N-propylacetamide CAS No. 2567-52-4

2-chloro-N-phenyl-N-propylacetamide

Cat. No.: B12002020
CAS No.: 2567-52-4
M. Wt: 211.69 g/mol
InChI Key: JODDYISEVBVLSB-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-N-propylacetamide: is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.693 g/mol It is a member of the acetamide family, characterized by the presence of a chloro group, a phenyl group, and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-phenyl-N-propylacetamide typically involves the reaction of N-phenylpropylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-phenyl-N-propylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-N-propylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Comparison with Similar Compounds

Uniqueness: 2-chloro-N-phenyl-N-propylacetamide is unique due to the presence of both phenyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its solubility in organic solvents and potentially improve its interaction with biological targets .

Properties

CAS No.

2567-52-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-phenyl-N-propylacetamide

InChI

InChI=1S/C11H14ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

JODDYISEVBVLSB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

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